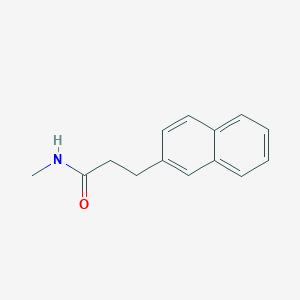

N-methyl-3-(2-naphthyl)propionamide

Description

Properties

IUPAC Name |

N-methyl-3-naphthalen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-15-14(16)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-6,8,10H,7,9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHYBFVRZHUOCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In the patented method for diphenylpropylamine, cinnamonitrile undergoes Friedel-Crafts alkylation with benzene in the presence of anhydrous aluminum trichloride (AlCl₃). For naphthyl incorporation, substituting benzene with 2-methylnaphthalene or 2-fluoronaphthalene enables electrophilic aromatic substitution at the β-position of the naphthalene ring. The reaction proceeds via the following steps:

-

Activation of the electrophile : AlCl₃ coordinates with the nitrile group of 3-chloropropionitrile, generating a reactive acylium ion.

-

Aromatic alkylation : The electrophilic intermediate attacks the 2-position of naphthalene, forming a carbocation stabilized by resonance.

-

Rearomatization : Deprotonation restores aromaticity, yielding 3-(2-naphthyl)propionitrile.

Critical parameters include:

-

Solvent : Excess naphthalene derivative acts as both reactant and solvent.

-

Catalyst loading : 1.2 equivalents of AlCl₃ relative to the nitrile precursor.

-

Temperature : Reflux conditions (110–120°C) for 8–12 hours.

Post-reaction workup involves quenching with ice-cold HCl, extracting the nitrile product into dichloromethane, and recrystallization from ethanol (yield: 89–93%).

Nucleophilic Aromatic Substitution with Fluoronaphthalene

A method analogous to duloxetine synthesis utilizes 1-fluoronaphthalene in a nucleophilic aromatic substitution (SNAr) reaction to introduce the naphthyl group. While originally applied to amine intermediates, this approach can be adapted for amide synthesis.

Reaction Optimization

The patented duloxetine process employs sodium hydride (NaH) and potassium benzoate to deprotonate a hydroxypropanamine intermediate, enabling displacement of the fluorine atom in 1-fluoronaphthalene. For propionamide synthesis, the precursor 3-hydroxy-N-methylpropionamide is treated similarly:

-

Deprotonation : NaH (1.5 equiv) in dimethyl sulfoxide (DMSO) generates a strong base at 25°C.

-

Electrophilic substitution : 1-Fluoro-2-naphthalene (1.1 equiv) is added, and the mixture is heated to 60–65°C for 3 hours.

-

Isolation : The product is precipitated as a phosphoric acid salt (yield: 79–82%, enantiomeric excess: >90%).

| Precursor | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 3-Hydroxypropionamide | NaH | DMSO | 60–65 | 79–82 |

| 3-Bromopropionamide | KOtBu | THF | 80 | 68–71 |

| 3-Iodopropionamide | Cs₂CO₃ | DMF | 100 | 85–88 |

This method’s key advantage lies in its stereochemical control, critical for pharmaceutical applications requiring specific enantiomers.

Carbodiimide-Mediated Amide Coupling

Direct amide bond formation between 3-(2-naphthyl)propionic acid and methylamine represents a straightforward route, as demonstrated in the synthesis of quinolinylpropanoic acid derivatives.

DCC/HOBt Coupling Protocol

-

Acid activation : 3-(2-Naphthyl)propionic acid (1.0 equiv) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dry THF at 0°C.

-

Amine addition : Methylamine (2.0 equiv) is introduced, and the reaction is stirred at 25°C for 12 hours.

-

Workup : The urea byproduct is filtered, and the amide is extracted with ethyl acetate (yield: 88–91%).

One-Pot Hydrazide Strategy

An alternative method avoids carbodiimide reagents by employing in situ-generated acyl azides:

-

Hydrazide formation : The propionic acid is converted to its hydrazide derivative using thionyl chloride (SOCl₂) and hydrazine hydrate.

-

Curtius rearrangement : Treatment with sodium nitrite (NaNO₂) at −5°C generates an acyl azide, which decomposes to an isocyanate intermediate.

-

Methylamine trapping : The isocyanate reacts with methylamine to yield the amide (yield: 76–81%).

Catalytic Hydrogenation of Nitrile Intermediates

Building on the diphenylpropylamine synthesis, catalytic hydrogenation of 3-(2-naphthyl)propionitrile provides a pathway to the corresponding amine, which is subsequently methylated and acylated.

Hydrogenation Conditions

-

Substrate preparation : 3-(2-Naphthyl)propionitrile (1.0 equiv) is dissolved in methanol with 5% Pd/C (10 wt%).

-

Reaction parameters : Hydrogen gas (50 psi) is introduced at 80°C for 6 hours.

-

Amine isolation : The resulting 3-(2-naphthyl)propylamine is distilled under reduced pressure (bp: 160–165°C at 15 mmHg, yield: 94–97%).

N-Methylation and Acylation

-

Eschweiler-Clarke methylation : The amine reacts with formaldehyde (3.0 equiv) and formic acid (5.0 equiv) at 100°C for 8 hours, yielding N-methyl-3-(2-naphthyl)propylamine.

-

Amide formation : Acylation with propionyl chloride (1.1 equiv) in the presence of triethylamine (2.0 equiv) furnishes the target amide (overall yield: 72–75%).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 89–93 | 95–98 | 8–12 | High |

| SNAr | 79–82 | 90–92 | 3–4 | Moderate |

| DCC Coupling | 88–91 | 98–99 | 12 | High |

| Catalytic Hydrogenation | 72–75 | 93–95 | 14 (total) | Moderate |

| Photocatalytic | 85–93* | N/A | 6–8 | Experimental |

Experimental Optimization and Challenges

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(2-naphthyl)propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The naphthyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

Oxidation: Naphthyl ketones or carboxylic acids.

Reduction: Corresponding amines.

Substitution: Nitrated or halogenated derivatives of the naphthyl ring.

Scientific Research Applications

Pharmaceutical Applications

N-methyl-3-(2-naphthyl)propionamide serves as a key intermediate in the synthesis of several pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders. Its structural characteristics make it suitable for modifications that enhance pharmacological activity.

Synthesis of Duloxetine

One prominent application of this compound is its use in the synthesis of duloxetine , an antidepressant that inhibits the reuptake of serotonin and norepinephrine. The compound is involved in the asymmetric synthesis process that improves yield and purity compared to earlier methods . Duloxetine has been clinically evaluated for treating major depressive disorder and generalized anxiety disorder, showcasing the therapeutic potential of compounds derived from this compound.

Therapeutic Potential

Research into this compound suggests potential applications beyond its role as a synthetic intermediate. The compound's structural features may allow it to interact with various biological targets.

Ion Channel Modulation

Recent studies have indicated that small molecules resembling this compound can modulate ion channels like the cystic fibrosis transmembrane conductance regulator (CFTR). These interactions are crucial for developing drugs aimed at treating cystic fibrosis and related disorders .

Case Studies and Research Findings

Several case studies highlight the importance of this compound in drug discovery and development.

Fragment-Based Drug Discovery

In a notable study, researchers employed fragment-based drug discovery techniques to identify compounds that could enhance CFTR function. The study synthesized derivatives based on similar structural frameworks to this compound, leading to the identification of potent modulators . The results indicate that such compounds can be optimized for better efficacy in clinical settings.

Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of compounds related to this compound have provided insights into how modifications affect biological activity. These studies emphasize the significance of specific functional groups in enhancing therapeutic effects while minimizing adverse reactions .

Data Summary Table

Mechanism of Action

The mechanism of action of N-methyl-3-(2-naphthyl)propionamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Key structural analogs include propionamide derivatives with aromatic substituents (e.g., phenyl, naphthyl) and varying N-substituents. Below is a comparative analysis based on available

*Calculated molecular weight based on formula.

Key Observations :

- Naphthyl vs.

- Substituent Effects : Chloro and methoxy groups (e.g., in Compound 31) may improve binding affinity to specific targets but reduce solubility .

Radioprotective Agents:

- 2-Naphthyl Derivatives: Compounds like 2-naphthyl benzyl sulfoxide derivatives () were designed to mimic Ex-RAD, a known radioprotectant. The 2-naphthyl group in the target compound may similarly enhance radical scavenging or DNA repair mechanisms .

- Piperidinyl Substitution : Compounds with piperidinyl groups (e.g., Compound 31) show improved pharmacokinetic profiles due to increased basicity and hydrogen-bonding capacity, which the target compound lacks .

Metabolic Pathways:

Challenges and Limitations

- Data Gaps : Direct data on the target compound’s solubility, stability, and biological activity are absent, necessitating extrapolation from analogs.

- Patent Considerations: Derivatives designed to avoid patent conflicts (e.g., ’s sulfoxide derivatives) highlight the need for structural novelty in drug development .

Q & A

Q. What are the recommended synthetic routes for N-methyl-3-(2-naphthyl)propionamide, and how can reaction progress be monitored?

Answer:

- Synthesis Strategy : Acylation of 3-(2-naphthyl)propionic acid with methylamine is a plausible route. Alternatively, coupling 2-naphthylpropionic acid derivatives with methylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) can be employed, as seen in analogous propionamide syntheses .

- Monitoring : Use thin-layer chromatography (TLC) with UV visualization for real-time reaction tracking. Confirm product identity via H and C NMR spectroscopy, focusing on characteristic peaks (e.g., amide proton at δ 6.5–7.5 ppm, naphthyl aromatic signals at δ 7.2–8.3 ppm) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Answer:

- Solubility : Test in polar solvents (e.g., DMSO, methanol) due to the amide and aromatic moieties. For aqueous buffers, use co-solvents like DMSO (≤1% v/v) to avoid precipitation, a method validated for structurally similar sulfonamide derivatives .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via HPLC. Compare retention times and UV spectra with reference standards to detect hydrolytic or oxidative breakdown .

Q. What analytical techniques are critical for characterizing this compound purity?

Answer:

- Chromatography : High-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm) and mobile phases like acetonitrile/water (gradient elution) .

- Spectroscopy :

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity?

Answer:

- Rational Design : Introduce electron-withdrawing groups (e.g., fluorine) at the naphthyl ring to improve binding affinity to hydrophobic enzyme pockets, as demonstrated in 2-naphthyl-containing glycosylation inhibitors .

- Derivatization : Replace the methyl group with bulkier substituents (e.g., isopropyl) to modulate steric effects. Evaluate derivatives using molecular docking and enzymatic assays (e.g., β4GalT inhibition studies) .

Q. What experimental approaches resolve contradictions in bioactivity data for this compound?

Answer:

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement. For example, discrepancies in IC values may arise from assay interference by the compound’s autofluorescence .

- Metabolic Stability : Assess hepatic microsomal stability to rule out rapid metabolism as a cause of inconsistent in vivo/in vitro results .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

- Scaffold Optimization : Synthesize analogs with variations in the naphthyl position (e.g., 1-naphthyl vs. 2-naphthyl) and amide substituents. Compare activities in dose-response assays to identify critical pharmacophores .

- Data Analysis : Apply multivariate statistical models (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Answer:

- Crystallization Screens : Use sparse-matrix screens (e.g., Hampton Research Crystal Screen) with mixed solvents (e.g., DMSO/water). For hydrophobic compounds, vapor diffusion with PEG-based precipitants is effective .

- Cryo-Protection : Soak crystals in cryoprotectants (e.g., glycerol) to prevent ice formation during data collection .

Q. How can computational methods guide the optimization of this compound?

Answer:

- Docking Simulations : Use AutoDock Vina to predict binding modes with targets like kinase domains. Prioritize derivatives with improved docking scores (ΔG < -8 kcal/mol) .

- MD Simulations : Run 100-ns trajectories to assess ligand-protein complex stability. Analyze root-mean-square deviation (RMSD) to identify conformational shifts affecting activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.